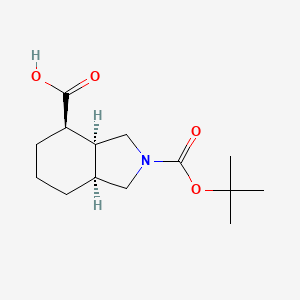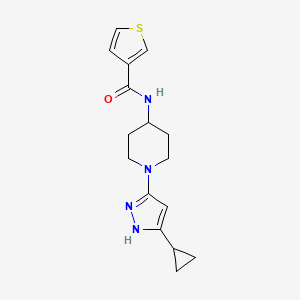
2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” is similar in structure . It has a molecular weight of 262.06 and is a powder at room temperature .
Synthesis Analysis
A study discusses the synthesis of heterocyclic hybrids of 4-aza-podophyllotoxin, which includes compounds with a 5-bromofuran-2-yl group . Another study discusses the synthesis and reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole .Molecular Structure Analysis
A study provides a comprehensive exploration of the structure–reactivity relationship of a compound with a 5-bromofuran-2-yl group . The study used computational Density Functional Theory (DFT) and related methodologies, including single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .Chemical Reactions Analysis
The study mentioned above also discusses the chemical reactivity properties of the compound . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis
The compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” is a powder at room temperature . Its InChI Code is 1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Transformations
2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile and its derivatives are primarily involved in various chemical reactions and transformations. For instance, 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitriles are treated to form substituted pyrazoles, which in turn react with hydrogen sulfide, sodium azide, and hydroxylamine, leading to the introduction of corresponding azole fragments into the oxazole system (Shablykin, Brovarets, & Drach, 2007). Additionally, 2-aminofuran-3-carbonitriles are involved in reactions leading to the formation of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (Shaker, 2006).
Synthesis of Novel Compounds
There is significant research into synthesizing novel compounds using 5-alkylamino-1,3-oxazole-4-carbonitriles. These compounds are used to form various structures like 3-amino-2-(morpholin-4-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which have potential applications in different scientific fields (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Pharmacological Research
Even though direct applications in pharmacology are excluded as per the request, it's important to note that derivatives of this compound are often explored for their potential medicinal applications. For instance, research into compounds like 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile, which are synthesized from similar structures, indicates their use in evaluating anticonvulsant and neurotoxicity effects (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with the aryl hydrocarbon receptor (ahr), a ligand-activated transcription factor .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to modulate the canonical pathway of ahr, which is involved in several chronic diseases .
Result of Action
Related compounds have been shown to have effects on cellular adaptive responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile . These factors could include the presence of other compounds, pH, temperature, and the specific cellular environment in which the compound is active.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile” were not found, the study on the structure–reactivity relationship of a similar compound provides valuable insights into the design and development of new materials involving 1,2,4-triazole systems .
Eigenschaften
IUPAC Name |
2-(5-bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-2-1-5(14-6)8-12-4(3-10)7(13-11)15-8/h1-2,13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVWUMTLUZXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NC(=C(O2)NN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571418.png)



![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)
![3-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2571432.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2571435.png)

